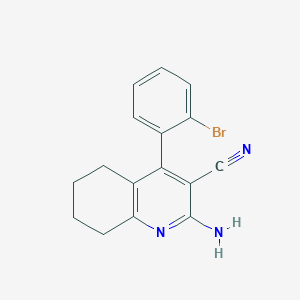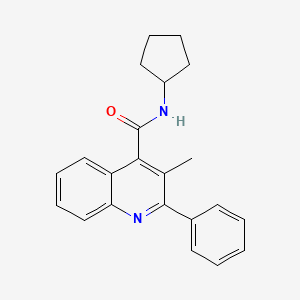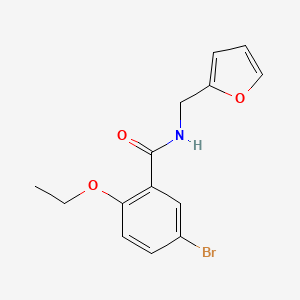
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells and plays a major role in cancer cell survival. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a promising therapeutic agent for the treatment of cancer.
Mecanismo De Acción
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile selectively binds to BCL-2 and prevents its interaction with pro-apoptotic proteins such as BIM, which leads to the activation of the apoptotic pathway. The binding of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile to BCL-2 induces a conformational change in the protein, which results in the exposure of the BH3 domain. This allows the BH3 domain of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile to interact with BCL-2 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has a high degree of selectivity for BCL-2 and does not affect the expression of other anti-apoptotic proteins, making it potentially safer and more effective compared to other anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high degree of selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to be used in combination with other anti-cancer drugs. However, 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile also has some limitations, including its potential to cause toxicity in normal cells and the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for the research and development of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is to optimize the synthesis of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile to improve the yield and purity of the final product. Another direction is to investigate the potential use of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in combination with other anti-cancer drugs to improve its efficacy and reduce toxicity. Additionally, further research is needed to understand the mechanisms of resistance to 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile and to develop strategies to overcome this resistance. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates include 2-bromobenzaldehyde, 2-aminothiophenol, and 2-(4-chlorophenyl)acetonitrile. The final coupling reaction involves the condensation of the key intermediates with the use of a coupling agent such as triethylamine. The synthesis of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its therapeutic potential in the treatment of cancer. It has shown promising results in preclinical studies and has entered clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to induce apoptosis in cancer cells, and its selectivity for BCL-2 makes it a potentially safer and more effective therapeutic agent compared to other anti-cancer drugs.
Propiedades
IUPAC Name |
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(19)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMPNKDORYSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-bromophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)






![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)


